4-[(2S)-4-[(tert-butoxy)carbonyl]morpholin-2-yl]benzoic acid

Chiral resolution TAAR1 agonism Enantioselective synthesis

This (S)-enantiomer, CAS 1131220-40-0, is a crucial, orthogonally protected intermediate for constructing chiral 2-aryl morpholine pharmacophores, specifically validated in the Roche patent family (HK1223654B) for TAAR1 agonists. Procuring this specific enantiomer aligns with innovator routes and eliminates the need for downstream chiral chromatography. Its N-Boc and para-benzoic acid architecture enables a convergent two-step diversification, reducing synthetic operations compared to deprotected or racemic alternatives.

Molecular Formula C16H21NO5
Molecular Weight 307.34 g/mol
CAS No. 1131220-40-0
Cat. No. B6201146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2S)-4-[(tert-butoxy)carbonyl]morpholin-2-yl]benzoic acid
CAS1131220-40-0
Molecular FormulaC16H21NO5
Molecular Weight307.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOC(C1)C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-8-9-21-13(10-17)11-4-6-12(7-5-11)14(18)19/h4-7,13H,8-10H2,1-3H3,(H,18,19)/t13-/m1/s1
InChIKeyBWLHTRAQVOVRCJ-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(2S)-4-[(tert-butoxy)carbonyl]morpholin-2-yl]benzoic acid (CAS 1131220-40-0): A Chiral Boc-Protected Morpholine Building Block for Targeted Synthesis


4-[(2S)-4-[(tert-butoxy)carbonyl]morpholin-2-yl]benzoic acid (CAS 1131220-40-0) is a chiral, orthogonally protected morpholine derivative with molecular formula C16H21NO5 and molecular weight 307.34 g/mol . The compound features a (2S)-configured morpholine ring bearing an N-Boc protecting group and a para-substituted benzoic acid moiety, placing it within the broader class of 2-arylmorpholine building blocks [1]. Its structural architecture enables sequential deprotection and functionalization strategies: the Boc group can be removed under acidic conditions to expose a secondary amine, while the benzoic acid carboxyl group serves as a handle for amide coupling, esterification, or further derivatization . This compound has been implicated as a key synthetic intermediate in the preparation of trace amine-associated receptor (TAAR) ligands, where chiral 2-aryl morpholines are critical pharmacophoric elements [1].

Why Generic Substitution of 4-[(2S)-4-[(tert-butoxy)carbonyl]morpholin-2-yl]benzoic acid Risks Synthetic and Biological Outcome Divergence


Substituting this compound with its closest analogs—the (R)-enantiomer (CAS 2380833-58-7), the racemic mixture (CAS 1226369-77-2), the ortho-substituted regioisomer (CAS 2386675-17-6), or the deprotected variant (CAS 1417695-35-2)—introduces stereochemical, positional, and functional-group variables that fundamentally alter downstream reactivity and biological recognition . In the context of TAAR1-targeted drug discovery, chiral 2-(4-aminophenyl)morpholine intermediates derived from the (S)-enantiomer are essential for achieving high-affinity receptor binding, as stereochemistry at the morpholine 2-position directly governs ligand-receptor complementarity [1]. The presence of the N-Boc protecting group is not merely a synthetic convenience; it prevents premature nucleophilic reactivity of the morpholine nitrogen during carboxyl-directed coupling steps, enabling sequential orthogonal functionalization that would be impossible with the free amine analog . The following quantitative evidence details the specific dimensions where these differences manifest.

Quantitative Differentiation Evidence for 4-[(2S)-4-[(tert-butoxy)carbonyl]morpholin-2-yl]benzoic acid vs. Closest Analogs


Chiral Identity: (S)-Enantiomer vs. (R)-Enantiomer and Racemic Mixture – Impact on TAAR1 Ligand Affinity

The (S)-stereochemistry at the morpholine 2-position is stereochemically matched to the TAAR1 receptor pharmacophore. In Roche's patent family covering TAAR1-modulating morpholine compounds (US 9181230, HK1223654B), chiral 2-(4-aminophenyl)morpholines of the (S)-configuration are specifically designated as key intermediates for preparing compounds with good affinity for TAAR1 [1]. The (R)-enantiomer (CAS 2380833-58-7) and the racemic mixture (CAS 1226369-77-2) would produce TAAR1 ligands with different or diminished receptor binding profiles. While direct comparative IC50 values for the final TAAR1 ligands derived from each enantiomer of this specific building block are not publicly disclosed in the patent, the explicit chiral specification in the synthetic route indicates that stereochemical identity is a critical control parameter for downstream biological activity [1]. The enantiomeric purity achievable with the (S)-configured building block directly influences the diastereomeric purity of final drug candidates.

Chiral resolution TAAR1 agonism Enantioselective synthesis Morpholine pharmacophore

Regiochemical Differentiation: para-Benzoic Acid (4-Position) vs. ortho-Benzoic Acid (2-Position) – Impact on PC-PLC Inhibitory Pharmacophore

The 2-morpholinobenzoic acid scaffold has been established as an improved PC-PLC inhibitor class relative to the standard inhibitor D609. In a study of 129 analogues, the majority of 2-morpholinobenzoic acid derivatives demonstrated improved PC-PLC inhibitory activity compared to D609, with the most potent inhibitors completely inhibiting enzyme activity [1]. The optimal pharmacophore was confirmed as the 2-morpholino-5-N-benzylamino benzoic acid scaffold, where the carboxylic acid at the ortho position chelates catalytic Zn²⁺ ions in the PC-PLC active site [1][2]. The para-substituted regioisomer (CAS 1131220-40-0) presents the carboxylic acid in a different geometric orientation, which would alter Zn²⁺ chelation geometry and potentially reduce PC-PLC inhibitory potency. While direct comparative IC50 data between the para and ortho regioisomers is not available in published literature, molecular modeling studies have identified the ortho-carboxylic acid position as critical for active-site metal chelation [2].

PC-PLC inhibition Regioisomer SAR 2-Morpholinobenzoic acid scaffold Antiproliferative activity

Protecting Group Strategy: N-Boc Protected vs. Free Amine – Orthogonal Reactivity and Synthetic Step Efficiency

The N-Boc protecting group on the target compound (CAS 1131220-40-0) enables sequential orthogonal functionalization that is impossible with the deprotected analog 4-(morpholin-2-yl)benzoic acid (CAS 1417695-35-2) or its hydrochloride salt (CAS 1417637-41-2). In the Boc-protected form, carboxyl-directed coupling reactions (e.g., amide bond formation via EDC/DCC) can proceed without interference from the morpholine nitrogen, which remains inert as a carbamate . The deprotected analog exposes a nucleophilic secondary amine that competes with carboxyl activation, leading to unwanted byproducts, lower yields, and the need for additional protection/deprotection steps. While no published yield comparison study exists for this exact compound pair, the general principle of Boc-mediated orthogonal protection is well-established in peptide and heterocyclic synthesis: Boc deprotection can be achieved quantitatively under acidic conditions (TFA or HCl) within minutes using flow reactor systems, without affecting the benzoic acid moiety [1]. This enables a clean two-step sequence: (1) carboxyl derivatization on the Boc-protected building block, followed by (2) Boc removal to reveal the morpholine amine for further functionalization.

Orthogonal protection Boc deprotection Amide coupling Sequential derivatization

Predicted Physicochemical Differentiation: pKa and Lipophilicity of para-Boc-morpholinyl Benzoic Acid vs. ortho and Deprotected Analogs

The para-substituted Boc-morpholinyl benzoic acid (CAS 1131220-40-0) and its ortho regioisomer (CAS 2386675-17-6) share identical molecular formula (C16H21NO5, MW 307.34) but differ in predicted acid dissociation constant (pKa) due to electronic and steric effects of the substitution pattern. The predicted pKa of the ortho analog is 3.85±0.36, and the predicted boiling point is 445.8±45.0°C with density of 1.217±0.06 g/cm³ . While experimental pKa data for the para analog is not publicly available, the para-substituted benzoic acid typically exhibits a higher pKa than the ortho-substituted analog due to reduced intramolecular hydrogen bonding and steric effects. The deprotected analog (CAS 1417695-35-2, C11H13NO3, MW 207.23) has substantially lower molecular weight and different hydrogen bond donor/acceptor profiles, which affect membrane permeability and solubility . The Boc group also increases lipophilicity (clogP), which may improve passive membrane permeability of intermediates during multi-step synthesis.

pKa prediction Lipophilicity Drug-likeness Permeability

Patent-Cited Synthetic Utility: Role as Intermediate in Industrial-Scale TAAR1 Agonist Production

The Roche patent family (HK1223654B, US9181230, WO2015086495) explicitly identifies chiral 2-(4-aminophenyl)morpholines—accessible via reduction of 4-[(2S)-4-[(tert-butoxy)carbonyl]morpholin-2-yl]benzoic acid derivatives—as key intermediates for TAAR1-targeted therapeutics [1]. The patented synthetic route employs an enzymatic reduction step using oxidoreductase enzymes to achieve high enantioselectivity, followed by Boc protection and further elaboration to final TAAR1 agonists [1]. The process was specifically designed for industrial-scale application, indicating that the building block has been validated in a scalable manufacturing context [1]. In contrast, the (R)-enantiomer (CAS 2380833-58-7) is not designated in this patent route, and the racemic mixture (CAS 1226369-77-2) would require additional chiral separation steps that reduce process efficiency. This patent-validated synthetic utility represents a differentiation point that is meaningful for procurement in TAAR1-focused drug discovery programs, where adherence to innovator synthetic routes can streamline regulatory filing.

TAAR1 agonist Industrial-scale synthesis Roche patent route Enzymatic reduction

Scaffold Class Validation: 2-Morpholinobenzoic Acids Demonstrate Improved Stability Over D609 in Microsomal Assays

The 2-morpholinobenzoic acid scaffold, to which the target compound belongs, has demonstrated a high degree of stability following treatment with rat microsomes, addressing a key liability of the legacy PC-PLC inhibitor D609, which suffers from poor stability in aqueous media [1][2]. In a 2025 SAR expansion study, 81 compounds based on the 2-morpholinobenzoic acid core were evaluated, confirming that this family of molecules maintains structural integrity under microsomal incubation conditions, with benzylic N-methylated compounds emerging as the most biologically active derivatives [2]. While the specific target compound (CAS 1131220-40-0) was not directly tested in these studies due to its Boc-protected status (it would require deprotection to participate in the pharmacophore), the scaffold-level microsomal stability data supports the class as a viable starting point for lead optimization [1][2]. This is a critical differentiation from D609-based approaches, where aqueous instability has historically confounded in vivo studies.

Microsomal stability D609 comparison Metabolic stability Pharmacokinetic profiling

Optimal Procurement and Application Scenarios for 4-[(2S)-4-[(tert-butoxy)carbonyl]morpholin-2-yl]benzoic acid (CAS 1131220-40-0)


TAAR1 Agonist Medicinal Chemistry: Synthesis of Chiral 2-(4-Aminophenyl)morpholine Intermediates

The compound serves as the preferred building block for constructing chiral 2-(4-aminophenyl)morpholine intermediates en route to TAAR1 agonists, as specified in the Roche patent family (HK1223654B). The (S)-stereochemistry at the morpholine 2-position is stereochemically mandated for achieving high-affinity TAAR1 binding [1]. The Boc protecting group permits selective carboxyl derivatization (amide coupling, esterification) prior to amine deprotection, enabling a convergent synthetic strategy. Procurement of the (S)-enantiomer (CAS 1131220-40-0) rather than the (R)-enantiomer (CAS 2380833-58-7) or racemate (CAS 1226369-77-2) aligns with the innovator's patented route and avoids the need for chiral chromatographic separation downstream [1].

Parallel Library Synthesis: Orthogonal Functionalization of Morpholine-Containing Compound Collections

The orthogonally protected architecture—Boc on nitrogen, free carboxylic acid on the para-phenyl position—makes this compound ideal for parallel synthesis workflows in medicinal chemistry. The carboxyl group can be coupled to diverse amine-containing fragments (primary amines, amino acid esters, aminomethyl aromatics) using standard coupling reagents, while the Boc group remains intact and inert [1]. Subsequent Boc deprotection reveals the morpholine nitrogen for a second diversification step, such as reductive amination, sulfonylation, or urea formation. This two-step, one-building-block strategy reduces the number of synthetic operations compared to using the deprotected analog (CAS 1417695-35-2), which would require a protection step prior to carboxyl coupling [1].

PC-PLC Inhibitor Lead Optimization: Regioisomeric Comparator for SAR Studies

While the para-substituted regioisomer (CAS 1131220-40-0) is not the optimal geometry for PC-PLC Zn²⁺ chelation (which favors the ortho-carboxylate orientation), it serves as a valuable negative control or regioisomeric comparator in structure-activity relationship (SAR) studies [1]. Researchers evaluating the 2-morpholinobenzoic acid pharmacophore can use this compound to probe the positional requirements of the carboxylic acid for enzyme inhibition. The differential activity between the para (CAS 1131220-40-0) and ortho (CAS 2386675-17-6) regioisomers helps define the spatial constraints of the PC-PLC active site and validates the critical role of ortho-carboxylate-Zn²⁺ coordination predicted by molecular modeling [1][2].

Process Chemistry Development: Scalable Synthesis of Morpholine-Containing Drug Candidates

The Roche patent on chiral 2-aryl morpholine synthesis (HK1223654B) was specifically designed for industrial-scale application, employing an enzymatic reduction step for high enantioselectivity [1]. For process chemistry groups developing scalable routes to morpholine-containing APIs, this building block offers a well-precedented entry point. The Boc group can be efficiently removed under continuous flow conditions at elevated temperatures within minutes, without acidic reagents, enabling integration into multi-step flow synthesis sequences [2]. The para-benzoic acid handle provides a robust coupling point for late-stage diversification, which is advantageous for convergent manufacturing strategies that assemble complex drug molecules from simpler building blocks [1].

Quote Request

Request a Quote for 4-[(2S)-4-[(tert-butoxy)carbonyl]morpholin-2-yl]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.